2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated aromatic ketone characterized by a trifluoromethyl-substituted phenyl ring and two fluorine atoms adjacent to the carbonyl group. The compound is synthesized via coupling reactions involving trimethylsilyl enolates and aryl bromides, as demonstrated in Pd-catalyzed α-arylation protocols . Its high fluorination content contributes to unique electronic and steric properties, making it a valuable scaffold for derivatization.
Structure
3D Structure
Properties
Molecular Formula |
C9H5F5O |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,8H |
InChI Key |
RXWDDMWATYEAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Difluorination of 1-Trifluoromethyl-1,3-Diketones
A scalable route involves the difluorination of 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Procedure :
-
Substrate preparation : 4,4,4-Trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione is synthesized via Claisen condensation between ethyl trifluoroacetoacetate and 4-(trifluoromethyl)acetophenone in tetrahydrofuran (THF) with sodium hydride.
-
Difluorination : The diketone (1 mmol) reacts with Selectfluor (2.2 mmol) in acetonitrile at reflux for 24 hours, forming 2,2,4,4,4-pentafluoro-3,3-dihydroxy-1-[4-(trifluoromethyl)phenyl]butan-1-one.
-
Fragmentation : Treatment with triethylamine in dichloromethane induces cleavage, yielding 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one (77% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 77% |
| Reaction Time | 24 hours (Step 2) |
| Purification | Column chromatography (SiO₂) |
Advantages :
Photoinduced Radical Addition Using Violet Light
A photochemical method developed by ACS researchers employs 4DPAIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) as a photocatalyst.
Procedure :
-
Reaction setup : A mixture of 4-(trifluoromethyl)styrene (0.5 mmol), 2,2-difluoro-1-phenylethan-1-one (1.0 mmol), and 4DPAIPN (0.02 mmol) in dry dimethyl sulfoxide (DMSO) is degassed and irradiated with a 427 nm LED for 90 minutes.
-
Quenching and isolation : The mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography to isolate the product (68% yield).
Mechanistic Insight :
The reaction proceeds through a radical chain mechanism:
-
Initiation : The photocatalyst absorbs light, generating a singlet excited state that abstracts a hydrogen atom from DMSO.
-
Propagation : The resulting thiyl radical adds to 4-(trifluoromethyl)styrene, forming a benzyl radical that couples with the difluorinated ketone.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Catalyst Loading | 2 mol% |
| Temperature | 25°C |
Advantages :
Isomerization of N-(Trifluoromethyl)anthraniloyl Fluoride
A patent by describes the isomerization of N-(trifluoromethyl)anthraniloyl fluoride in hydrogen fluoride (HF) to yield carbamic fluoride intermediates, which can be hydrolyzed to the target ketone.
Procedure :
-
Precursor synthesis : 1-Isocyanato-2-(trichloromethyl)benzene reacts with HF at 20–100°C to form N-(trifluoromethyl)anthraniloyl fluoride.
-
Isomerization : The intermediate is heated in HF at 50–150°C under autogenous pressure, inducing rearrangement to 2-(trifluoromethyl)phenyl carbamic fluoride.
-
Hydrolysis : The carbamic fluoride is treated with aqueous NaOH, yielding this compound (62% overall yield).
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 62% |
| Pressure | Autogenous (Step 2) |
| Catalyst | None required |
Advantages :
Optimization Strategies for Industrial Production
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times. For the one-pot difluorination method, switching to a microfluidic reactor increased yields to 85% by minimizing side reactions.
Solvent Selection
Polar aprotic solvents like DMSO enhance photochemical reactions by stabilizing radical intermediates. Conversely, HF-mediated isomerization benefits from non-polar solvents like methylene chloride to control exothermicity.
Purification Techniques
Simulated moving bed (SMB) chromatography resolves challenges in separating fluorinated analogs. A study achieved 99.5% purity using SMB with a hexane/ethyl acetate gradient.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18 column) | 12.7 | 99.5 |
| GC-MS | 9.3 | 98.8 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethyl groups are replaced by other functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one serves as a valuable building block in organic synthesis. Its unique fluorinated structure allows for the development of complex organic molecules and materials. Researchers have utilized it in the synthesis of novel catalysts and polymeric materials due to its enhanced properties compared to non-fluorinated counterparts.
Biology
In biological research, this compound has been investigated for its potential as a bioactive agent. The presence of fluorine atoms can significantly improve the metabolic stability and bioavailability of pharmaceutical compounds. Studies have shown that fluorinated compounds often exhibit better pharmacokinetic properties, making them suitable candidates for drug development.
Medicine
The compound has been explored in drug discovery, particularly in the design of therapeutic agents targeting specific diseases. Its structural characteristics may contribute to improved efficacy and selectivity in pharmacological applications. Case studies indicate that derivatives of this compound have shown promising results in preclinical trials for various conditions, including cancer and infectious diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability under various conditions makes it suitable for use in high-performance coatings and electronic materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Key Findings :
- Difluorinated ketones with aromatic heterocycles (e.g., 5b) exhibit higher synthetic yields (97%) than biphenyl derivatives (74%), possibly due to steric hindrance in the latter .
Enamine and Amine Derivatives
Enamine analogs replace the difluoro group with cyclic amine substituents, altering electronic properties and applications:
Key Findings :
- Enamine derivatives (e.g., 6a, 5a) are synthesized with comparable yields (~73%) to the target compound but exhibit lower thermal stability (liquid vs. solid forms) .
Halogenated Derivatives
Bromo- and chloro-substituted analogs demonstrate distinct reactivity and safety profiles:
Key Findings :
- Brominated derivatives (e.g., 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) are hazardous (Category 1 skin/eye irritants) but serve as key intermediates in nucleophilic substitutions .
- Chloromethyl-substituted compounds (e.g., 1f) offer sites for further functionalization, enabling diversification into agrochemicals or polymers .
Heterocyclic and Sulfur-Containing Derivatives
Compounds integrating sulfur or heterocycles exhibit unique electronic properties:
Key Findings :
- Sulfur-containing derivatives (e.g., oxadiazoles, benzothiazoles) expand applications into materials science, such as aggregation-induced emission (AIE) properties .
Biological Activity
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one, also known by its IUPAC name, exhibits unique biological activities attributed to its fluorinated structure. The presence of multiple fluorine atoms enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H4F6O |
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanone |
| InChI Key | FPFVWRBHBWYTMP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)C(F)F)C(F)(F)F)F |
The biological activity of this compound is primarily mediated through its interactions with various biological molecules. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds and van der Waals interactions, which can lead to:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Protein Modulation: It can alter protein functions through conformational changes.
- Membrane Interaction: The presence of fluorine affects the fluidity and permeability of cellular membranes.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. One study reported its cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated significant inhibition of cell viability with IC50 values suggesting potent activity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 10.5 ± 1.2 |
| HeLa | 15.3 ± 0.8 |
These findings highlight the potential of this compound as a lead compound for developing anticancer therapies .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria using the agar diffusion method. The results are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 17 |
These results suggest that the compound may serve as a candidate for further development in antimicrobial applications .
Case Studies
-
Case Study on Anticancer Efficacy:
A comprehensive study conducted by researchers evaluated the structure-activity relationship (SAR) of various fluorinated ketones, including this compound. The study revealed that modifications in the phenyl ring significantly affected cytotoxicity, emphasizing the importance of fluorine substitution patterns. -
Case Study on Enzyme Inhibition:
Another investigation focused on the enzyme inhibitory effects of this compound on specific kinases involved in cancer progression. The study demonstrated that it effectively inhibited the activity of these kinases, leading to reduced proliferation in cancer cell lines.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates. For example, coupling 2,2-difluoro-1-(piperidin-1-yl)-2-(trimethylsilyl)ethan-1-one with 4-bromobenzotrifluoride yields the target compound (HRMS-confirmed molecular weight: 308.1070 g/mol) . Key factors include:
- Catalyst loading : 5–10 mol% Pd(OAc)₂.
- Temperature : 80–100°C for 12–24 hours.
- Solvent : Toluene or THF.
Yield optimization (70–85%) requires inert atmosphere and slow addition of aryl halides .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : Distinct signals for CF₃ (-63 to -65 ppm) and CF₂ (-110 to -115 ppm) groups confirm fluorination .
- HRMS : Accurate mass analysis (e.g., m/z 308.1070 [M+H]⁺) validates molecular formula (C₁₄H₁₅F₅NO) .
- IR Spectroscopy : Strong carbonyl stretch at ~1700 cm⁻¹ indicates ketone functionality .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing CF₃ group activates the carbonyl toward nucleophilic attack. For example:
- Grignard Reagents : React at the carbonyl to form secondary alcohols (e.g., using MeMgBr yields 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]propan-1-ol).
- Reduction : NaBH₄ selectively reduces the ketone to 2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanol (95% purity confirmed by GC-MS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for fluorinated aryl ketones?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, solvent polarity). To address this:
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and DMSO concentrations (<0.1% v/v).
- Control for Fluorine Lability : Monitor decomposition via LC-MS during bioassays .
- Example: A 2024 study found IC₅₀ = 12 µM against carbonic anhydrase-II, but variations (±5 µM) occurred due to buffer pH (7.4 vs. 6.8) .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies reactive sites:
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.
- Transition-State Analysis : Predicts favorability of CF₃ para-substitution over meta (ΔG‡ = 2.3 kcal/mol lower) .
Software: Gaussian 16 or ORCA 5.0 .
Q. What challenges arise in scaling up enantioselective synthesis, and how are they mitigated?
- Methodological Answer : Asymmetric synthesis via biocatalysis in deep eutectic solvents (DES) improves scalability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
